![molecular formula C19H18N6 B2475324 1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872623-10-4](/img/structure/B2475324.png)
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the attachment of the pyridine and dimethylphenyl groups. Unfortunately, without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazolo[3,4-d]pyrimidin-4-amine group is a fused ring system that contains nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The pyridine and dimethylphenyl groups are aromatic and could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Research has demonstrated the synthesis of pyrimidine linked pyrazole heterocyclics, exploring their insecticidal and antimicrobial potential. This work highlights the structural relationship between these compounds and biological activity, suggesting potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anti-Mycobacterial Activity : Another study focused on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, a key target for treating Mycobacterium tuberculosis. This research emphasizes the compound's potential in creating new treatments for tuberculosis, showcasing the importance of structural modifications to enhance biological activity (Sutherland et al., 2022).
Platelet Antiaggregating Activities : Derivatives of 3,5-diphenyl-1H-pyrazole, including pyrimidines, have been synthesized and evaluated for their platelet antiaggregating activities, among other biological effects. This research suggests potential therapeutic applications in managing cardiovascular diseases (Bondavalli et al., 1992).
Antitumor, Antifungal, and Antibacterial Agents : Novel pyrazole derivatives have been synthesized, showing significant antimicrobial and anticancer activities. These findings point to the compound's versatility in drug development, particularly in targeting cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-6-7-16(9-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEKFSWPMHYVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2475241.png)
![8-(4-Ethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2475243.png)
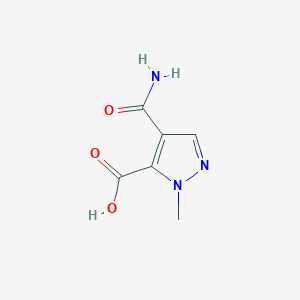
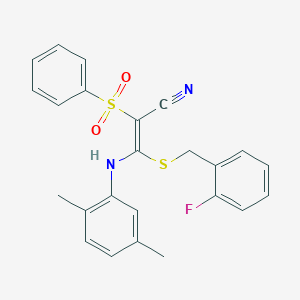
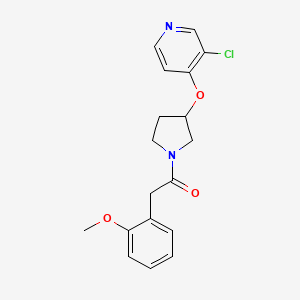
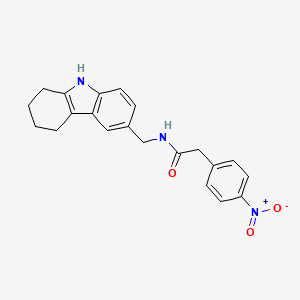
![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
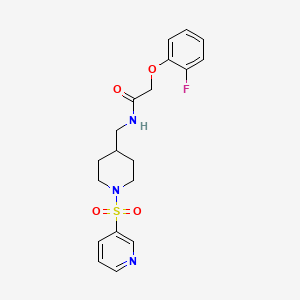
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2475255.png)
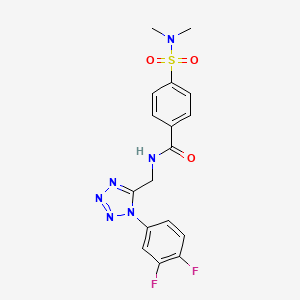

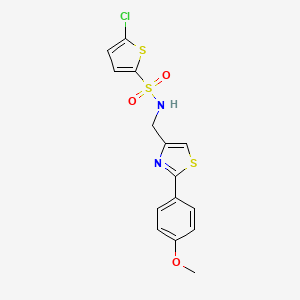
![N~1~-(3-chlorophenyl)-2-[(7-oxo-2-piperidino-6-propyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2475263.png)
![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)